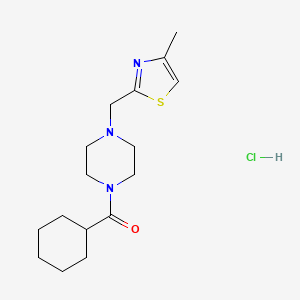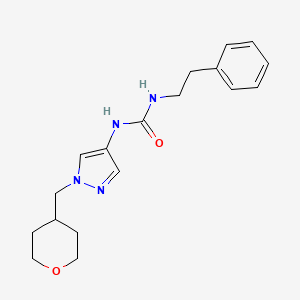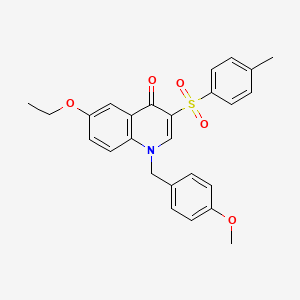![molecular formula C28H28N4O3S B2526313 N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide CAS No. 689770-66-9](/img/structure/B2526313.png)
N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a useful research compound. Its molecular formula is C28H28N4O3S and its molecular weight is 500.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
The compound has been the subject of research for its synthesis methodologies and chemical characterization. For instance, studies have explored the synthesis of related heterocyclic compounds involving complex reactions to investigate their pharmacological activities. These synthesis processes often involve acetylation, nucleophilic substitution reactions, and the use of various organic reagents to produce new compounds with potential biological activities. The synthesized compounds are characterized by elemental and spectral analyses, including melting point, TLC, FT IR, 1H NMR spectroscopy, 13C NMR, and mass spectroscopy (Zaki, Radwan, & El-Dean, 2017).
Biological and Pharmacological Screening
Research has also focused on the biological and pharmacological screening of compounds synthesized from or related to "N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide". These studies involve screening for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, suggesting a wide range of potential applications in medicinal chemistry. The identity and potential efficacy of these compounds are confirmed through various spectral data and biological activity assays (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Antimicrobial Applications
Several studies have synthesized novel compounds with the aim of exploring their antimicrobial properties. These compounds are tested against various bacterial and fungal strains to assess their potential as antimicrobial agents. The structure-activity relationships of these compounds are elucidated to better understand their mechanism of action and improve their efficacy (Desai, Dodiya, & Shihora, 2011).
Anticancer and Antituberculosis Potential
Research into the anticancer and antituberculosis potential of derivatives of "this compound" has been conducted. These studies involve the synthesis of novel compounds and evaluation of their in vitro activity against cancer cell lines and Mycobacterium tuberculosis, indicating a potential application in the development of new therapeutic agents for these diseases (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S/c1-19-2-4-20(5-3-19)17-29-26(33)22-8-6-21(7-9-22)18-32-27(34)24-16-23(31-12-14-35-15-13-31)10-11-25(24)30-28(32)36/h2-11,16,24H,12-15,17-18H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFUCVMVGFNTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile](/img/structure/B2526232.png)
![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2526235.png)
![Methyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526237.png)


![3-cinnamyl-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526241.png)



![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone](/img/structure/B2526246.png)
![3,4-Dichloro-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide](/img/structure/B2526248.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2526249.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2526251.png)

